molecular formula C7H10BrN B13452554 1-(3-Bromopropyl)cyclopropane-1-carbonitrile

1-(3-Bromopropyl)cyclopropane-1-carbonitrile

Cat. No.: B13452554
M. Wt: 188.06 g/mol
InChI Key: KOUYWRWBKLVMKY-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a bromopropyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. For example, the reaction of an alkene with a dihalocarbene generated from a haloform and a strong base can yield cyclopropane derivatives . Another method involves the use of the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

    Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of more stable compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.

    Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.

    Cyclopropane Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions, often using catalysts like palladium or nickel.

Major Products Formed

    Substitution Reactions: Products include substituted cyclopropane derivatives with various functional groups.

    Oxidation and Reduction: Products include amines, carboxylic acids, and other derivatives.

    Cyclopropane Ring Opening: Products include linear or branched aliphatic compounds.

Scientific Research Applications

1-(3-Bromopropyl)cyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)cyclopropane-1-carbonitrile exerts its effects involves its ability to undergo various chemical transformations. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbonitrile: Lacks the bromopropyl group, making it less reactive in substitution reactions.

    1-(3-Chloropropyl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1-(3-Bromopropyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, affecting its chemical behavior and applications.

Uniqueness

1-(3-Bromopropyl)cyclopropane-1-carbonitrile is unique due to the presence of both a bromopropyl group and a nitrile group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C7H10BrN

Molecular Weight

188.06 g/mol

IUPAC Name

1-(3-bromopropyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C7H10BrN/c8-5-1-2-7(6-9)3-4-7/h1-5H2

InChI Key

KOUYWRWBKLVMKY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCBr)C#N

Origin of Product

United States

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